1-Methylethylidene hydrazine carboxaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

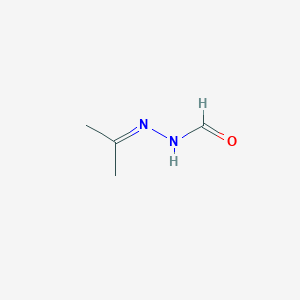

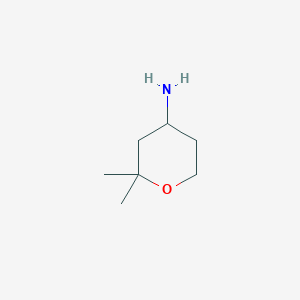

1-Methylethylidene hydrazine carboxaldehyde is a chemical compound with the molecular formula C4H8N2O1. It has a molecular weight of 100.121.

Synthesis Analysis

The synthesis of 1-Methylethylidene hydrazine carboxaldehyde can be achieved from Acetone and Formylhydrazine1.

Molecular Structure Analysis

The molecular structure of 1-Methylethylidene hydrazine carboxaldehyde contains a total of 14 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 hydrazone2. It consists of 15 atoms: 8 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom3.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving 1-Methylethylidene hydrazine carboxaldehyde. However, it’s worth noting that hydrazine derivatives, in general, are known to participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

1-Methylethylidene hydrazine carboxaldehyde has a melting point of 74-75 °C, a boiling point of 144 °C, and a density of 0.981. Its flash point is 41 °C1.Scientific Research Applications

Antimicrobial Potential

Hydrazide–hydrazone derivatives, including structures similar to 1-Methylethylidene hydrazine carboxaldehyde, have been widely studied for their antimicrobial properties. They exhibit a broad spectrum of biological activities, such as antibacterial, antitubercular, antifungal, and antiprotozoal actions, making them significant in the development of new antimicrobial agents. This highlights the compound's potential in addressing various infectious diseases and its role in medicinal chemistry for drug synthesis (Popiołek, 2016).

Environmental Applications

Research also encompasses environmental applications, specifically in waste water treatment systems. A system utilizing ozone and ultraviolet radiation has been designed for treating waters contaminated by hydrazine propellants, pointing towards the potential of derivatives of 1-Methylethylidene hydrazine carboxaldehyde in environmental remediation and the treatment of hazardous wastes (Judeikis & Hill, 1991).

Catalytic Applications

Organouranium and organothorium complexes, which can be related to the chemistry of hydrazine derivatives, have shown catalytic activities in various chemical transformations. This includes hydroamination, hydrosilylation of terminal alkynes, and ring-opening polymerization of cyclic esters, underscoring the utility of 1-Methylethylidene hydrazine carboxaldehyde related compounds in catalysis and organic synthesis (Andrea & Eisen, 2008).

Safety And Hazards

Specific safety and hazard information for 1-Methylethylidene hydrazine carboxaldehyde is not available in the resources I have access to. However, as with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

Future Directions

While I couldn’t find specific future directions for 1-Methylethylidene hydrazine carboxaldehyde, it’s worth noting that hydrazine derivatives are a versatile class of compounds used extensively in scientific research. They exhibit complexity due to their intricate molecular structure, while their various applications like drug synthesis, catalysis, and organic transformations offer numerous possibilities for future exploration4.

properties

IUPAC Name |

N-(propan-2-ylideneamino)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-4(2)6-5-3-7/h3H,1-2H3,(H,5,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBMYNQWQOBWOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397141 |

Source

|

| Record name | N'-Propan-2-ylideneformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-ylideneamino)formamide | |

CAS RN |

3880-50-0 |

Source

|

| Record name | N'-Propan-2-ylideneformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)

![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B1350771.png)

![N-{2-[(Z)-(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-1,3-dihydro-2H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B1350778.png)

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide](/img/structure/B1350781.png)

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)

![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)

![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)

![Tert-butyl 4-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B1350798.png)

![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)